

An In-depth Technical Guide to the Hydration States of Copper Oxalate

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Compound of Interest

Compound Name: Copperoxalate

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This technical guide provides a comprehensive overview of the different hydration states of copper oxalate, focusing on the anhydrous form and the non-stoichiometric hydrate, moolooite. The document details their synthesis, characterization, and physicochemical properties, presenting quantitative data in structured tables and outlining experimental protocols.

Introduction to Copper Oxalate and its Hydrates

Copper(II) oxalate is an inorganic compound with the chemical formula CuC_2O_4 . It is a coordination polymer that is practically insoluble in water and most common solvents. Unlike many other first-row transition metal oxalates that form stable dihydrates, copper oxalate primarily exists in two main forms: an anhydrous state (CuC_2O_4) and a non-stoichiometric hydrated form, $\text{CuC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$ ^[1]. The naturally occurring mineral form of this hydrate is known as moolooite, where 'n' can range up to approximately 0.44^[2]. The water in moolooite is not typically present in a stoichiometric ratio but is incorporated into the crystal structure at defects or as "zeolitic" water^{[1][3]}. This guide will focus on the synthesis, characterization, and properties of these two principal forms.

Physicochemical Properties

The distinct hydration states of copper oxalate exhibit different physical and chemical properties. A summary of key quantitative data is presented below for easy comparison.

Table 1: General and Crystallographic Properties

Property	Anhydrous Copper Oxalate (CuC ₂ O ₄)	Hydrated Copper Oxalate (Moolooite, CuC ₂ O ₄ ·nH ₂ O)
Appearance	Bluish-white to blue solid	Turquoise green, green, or blue solid[2]
Molecular Formula	CuC ₂ O ₄	CuC ₂ O ₄ ·nH ₂ O (n ≤ ~0.44)[2]
Molar Mass	151.56 g/mol	Variable
Crystal System	Monoclinic[3]	Orthorhombic (pseudo-orthorhombic)[1][4]
Space Group	P2 ₁ /c (setting P12 ₁ /n1)[3]	Pnnm[4]
Unit Cell Parameters	a = 5.9598(1) Å, b = 5.6089(1) Å, c = 5.1138(1) Å, β = 115.320(1)°[3]	a ≈ 5.35 Å, b ≈ 5.63 Å, c ≈ 2.56 Å[4]

Table 2: Solubility and Thermal Properties

Property	Anhydrous Copper Oxalate (CuC ₂ O ₄)	Hydrated Copper Oxalate (Moolooite, CuC ₂ O ₄ ·nH ₂ O)
Solubility in Water	Insoluble	Insoluble
Solubility Product (K _{sp})	4.43 × 10 ⁻¹⁰ at 25 °C	Not precisely determined due to variable hydration
Dehydration Temperature	Not applicable	Slow mass loss observed between 25 °C and 264 °C[5]
Decomposition Onset (in inert atmosphere)	~264 °C[5]	~264 °C[5]
Decomposition Product (in inert atmosphere)	Copper metal (Cu)	Copper metal (Cu)
Decomposition Product (in air)	Copper(II) oxide (CuO)	Copper(II) oxide (CuO)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of anhydrous and hydrated copper oxalate are provided below.

Synthesis of Anhydrous Copper(II) Oxalate

Anhydrous copper(II) oxalate can be prepared by a precipitation reaction between a soluble copper(II) salt and an oxalic acid solution.

Materials:

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Ethanol

Procedure:

- Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ in deionized water.
- Prepare a 0.1 M solution of oxalic acid by dissolving $\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$ in deionized water.
- Heat both solutions to approximately 60 °C.
- Slowly add the copper(II) sulfate solution to the oxalic acid solution with constant stirring. A blue precipitate of copper oxalate will form immediately.
- Continue stirring the mixture for 30 minutes to ensure complete precipitation.
- Cool the mixture in an ice bath to further decrease the solubility of the product.
- Filter the precipitate using a Buchner funnel and wash it sequentially with deionized water and then ethanol to remove any unreacted reagents and to aid in drying.
- Dry the resulting solid in an oven at 110-120 °C for several hours to ensure the removal of any adsorbed water and obtain the anhydrous form.

Synthesis of Hydrated Copper(II) Oxalate (Synthetic Moolooite)

The synthesis of hydrated copper oxalate with a controlled, low water content can be achieved by modifying the precipitation conditions. The amount of water incorporated is sensitive to the reaction environment.

Materials:

- Copper(II) acetate monohydrate ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)
- Oxalic acid dihydrate ($\text{H}_2\text{C}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$)
- Ethanol

Procedure:

- Prepare a saturated solution of copper(II) acetate monohydrate in ethanol.
- Prepare a saturated solution of oxalic acid dihydrate in ethanol.
- Slowly add the oxalic acid solution to the copper(II) acetate solution with vigorous stirring.
- A fine, light-blue precipitate will form. Allow the reaction to proceed for 1-2 hours at room temperature.
- Collect the precipitate by filtration.
- Wash the product with ethanol.
- Air-dry the sample at room temperature. Avoid oven drying at high temperatures to prevent complete dehydration. The resulting solid will be a synthetic analog of moolooite, $\text{CuC}_2\text{O}_4 \cdot n\text{H}_2\text{O}$.

Characterization Methods

Thermogravimetric Analysis (TGA):

- Place 5-10 mg of the copper oxalate sample in an alumina crucible.
- Heat the sample from room temperature to 500 °C at a heating rate of 10 °C/min under a nitrogen or argon atmosphere.
- Record the mass loss as a function of temperature. A slow initial mass loss corresponds to the removal of water (in the case of the hydrated form), followed by a sharp mass loss indicating decomposition to metallic copper.

X-ray Diffraction (XRD):

- Grind the copper oxalate sample to a fine powder.
- Mount the powder on a sample holder.
- Collect the diffraction pattern using a diffractometer with Cu K α radiation over a 2θ range of 10-80°.
- Compare the resulting pattern with standard diffraction patterns for anhydrous copper oxalate and moolooite.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Prepare a KBr pellet containing a small amount of the copper oxalate sample.
- Record the infrared spectrum from 4000 to 400 cm^{-1} .
- Identify the characteristic absorption bands.

Table 3: Key FTIR Band Assignments for Copper Oxalate

Wavenumber (cm ⁻¹)	Assignment	Hydration State
~3400-3600	O-H stretching of H ₂ O	Hydrated
~1610-1655	Asymmetric C=O stretching	Both
~1320-1364	Symmetric C-O stretching	Both
~830	O-C=O bending	Both
~487-372	O-C-C bending	Both

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for synthesizing and characterizing copper oxalate hydrates and the relationship between the different hydration states.

Experimental Workflow for Copper Oxalate Synthesis and Characterization

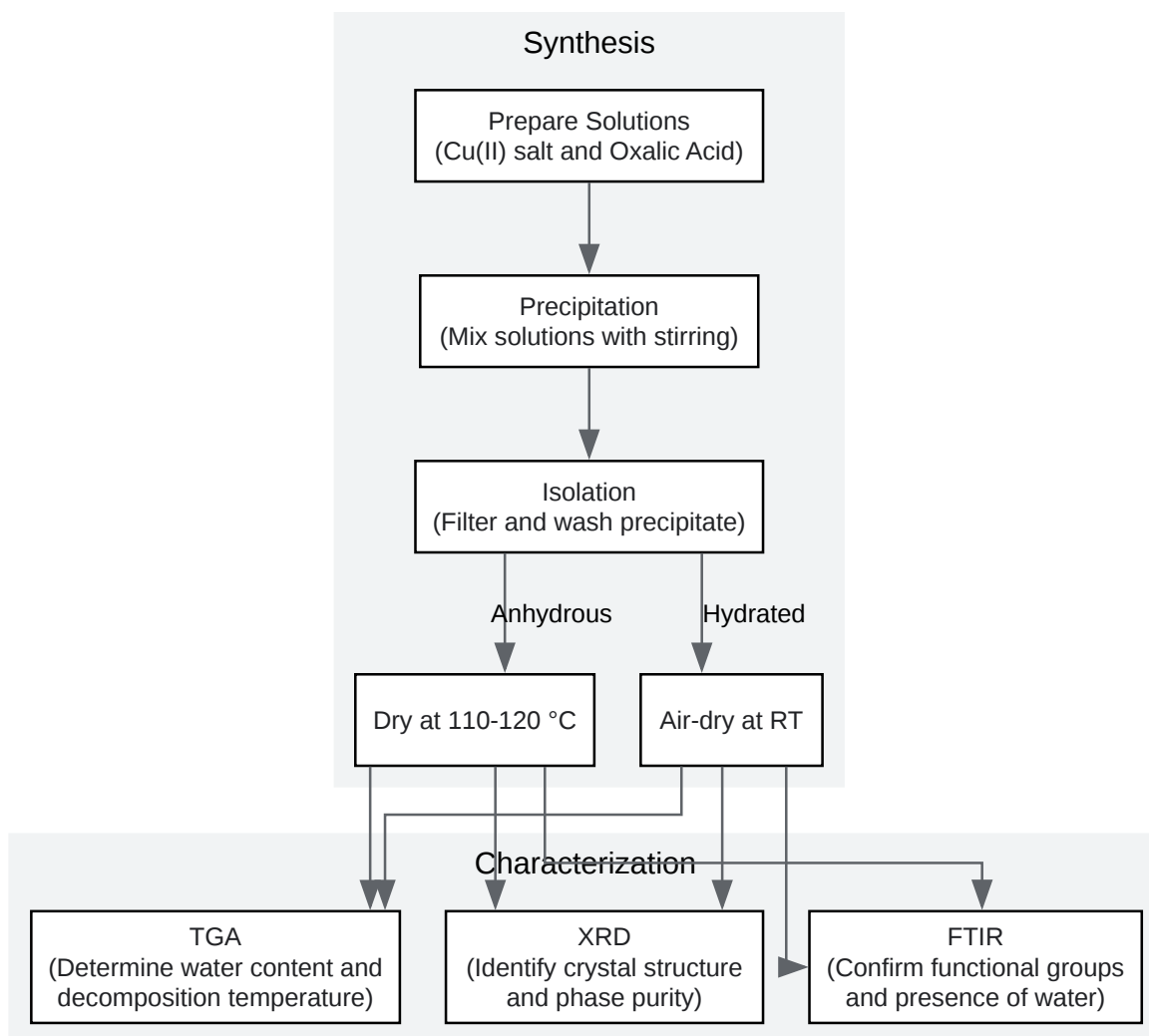
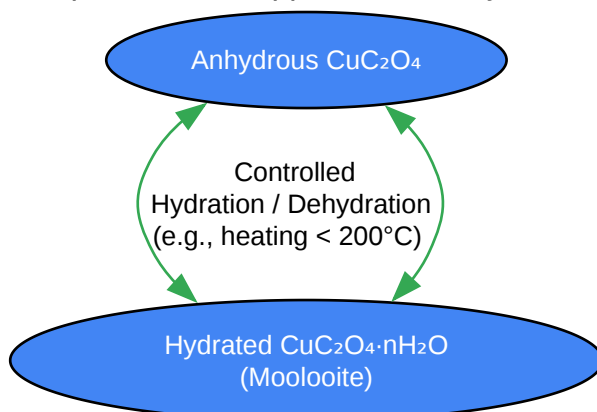
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Diagram 1: Experimental workflow for the synthesis and characterization of copper oxalate.

Relationship Between Copper Oxalate Hydration States



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Diagram 2: The reversible relationship between anhydrous and hydrated copper oxalate.

Conclusion

The hydration states of copper oxalate are primarily the anhydrous form and the non-stoichiometric hydrate, moolooite. Unlike other transition metal oxalates, stable, simple hydrates of copper oxalate are not well-documented. The synthesis of either the anhydrous or hydrated form can be controlled by the choice of solvent and drying conditions.

Characterization through TGA, XRD, and FTIR allows for the determination of the water content, crystal structure, and chemical bonding. This guide provides the foundational knowledge and experimental protocols for researchers and professionals working with these materials.

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References

- 1. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal Behavior [mdpi.com]
- 2. handbookofmineralogy.org [handbookofmineralogy.org]

- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
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